molecular formula C10H10O B1364946 2-Phenylcyclopropane-1-carbaldehyde CAS No. 67074-44-6

2-Phenylcyclopropane-1-carbaldehyde

Cat. No.: B1364946
CAS No.: 67074-44-6
M. Wt: 146.19 g/mol
InChI Key: TYJRXMZXDBSURR-UHFFFAOYSA-N
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Description

2-Phenylcyclopropane-1-carbaldehyde is a cyclic organic compound belonging to the family of cyclopropanes. It is characterized by a cyclopropane ring substituted with a phenyl group and an aldehyde functional group. This compound is a colorless liquid with a sweet floral odor and is widely used in various fields such as medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Phenylcyclopropane-1-carbaldehyde involves the reaction of phenylmagnesium bromide with cyclopropanecarboxaldehyde. This reaction typically occurs under anhydrous conditions and requires a solvent such as diethyl ether or tetrahydrofuran. The reaction proceeds via the formation of a Grignard reagent, which then reacts with the aldehyde to form the desired product .

Another method involves the use of carbenes or carbenoids to form the cyclopropane ring. For example, the Simmons-Smith reaction can be employed, where a zinc-copper couple reacts with diiodomethane to generate a carbenoid intermediate. This intermediate then reacts with styrene to form this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale Grignard reactions or carbene-mediated cyclopropanation reactions. These processes are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Phenylcyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium or chromium trioxide (CrO₃) in acetic acid.

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in diethyl ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), sulfonation using concentrated sulfuric acid, and halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 2-Phenylcyclopropane-1-carboxylic acid.

    Reduction: 2-Phenylcyclopropane-1-methanol.

    Substitution: Various substituted derivatives depending on the specific electrophilic aromatic substitution reaction.

Scientific Research Applications

2-Phenylcyclopropane-1-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new synthetic methodologies.

    Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes and in the investigation of biological pathways involving cyclopropane-containing compounds.

    Medicine: It is explored for its potential pharmacological properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of 2-Phenylcyclopropane-1-carbaldehyde involves its reactivity as an aldehyde and a cyclopropane. The aldehyde group can undergo nucleophilic addition reactions, while the cyclopropane ring can participate in ring-opening reactions under acidic or basic conditions. These reactions can lead to the formation of various intermediates and products, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarbaldehyde: Lacks the phenyl group, making it less sterically hindered and less aromatic.

    2-Phenylcyclopropane-1-methanol: Similar structure but with a hydroxyl group instead of an aldehyde group, leading to different reactivity and applications.

    2-Phenylcyclopropane-1-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group, resulting in different chemical properties and reactivity

Uniqueness

2-Phenylcyclopropane-1-carbaldehyde is unique due to its combination of a cyclopropane ring, a phenyl group, and an aldehyde functional group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and various scientific research applications .

Properties

IUPAC Name

2-phenylcyclopropane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,7,9-10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJRXMZXDBSURR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400311
Record name 2-phenylcyclopropane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67074-44-6
Record name 2-phenylcyclopropane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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